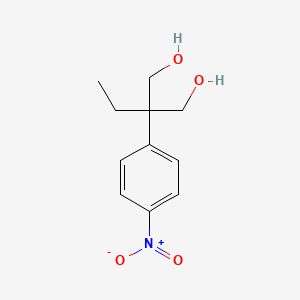
DI-2-Propynylamine, N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-2-Propynylamine, N-nitroso- is a chemical compound that belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-N=O) bonded to an amine. N-nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and control in various environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DI-2-Propynylamine, N-nitroso- typically involves the nitrosation of secondary amines. One practical and efficient method for N-nitrosation of secondary amines uses the [NO+·Crown·H(NO3)2-] complex, which is prepared and handled easily and is completely soluble in dichloromethane . Another method involves the use of nitrous acid (HNO2) in cold acidic solutions, which reacts with secondary amines to form N-nitrosamines .
Industrial Production Methods
Industrial production of N-nitrosamines, including DI-2-Propynylamine, N-nitroso-, often involves the use of large-scale nitrosation reactions. These reactions are typically carried out under controlled conditions to ensure the safety and efficiency of the process. The reagents used in these reactions include nitrous acid, alkyl nitrites, and nitrogen oxides .
Analyse Chemischer Reaktionen
Types of Reactions
DI-2-Propynylamine, N-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The nitroso group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of DI-2-Propynylamine, N-nitroso- include nitrous acid, alkyl nitrites, and nitrogen oxides. The reactions are typically carried out under acidic conditions, often at low temperatures to control the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of DI-2-Propynylamine, N-nitroso- depend on the specific reaction conditions and reagents used. For example, nitrosation reactions typically yield N-nitrosamines, while oxidation and reduction reactions can produce a variety of other compounds .
Wissenschaftliche Forschungsanwendungen
DI-2-Propynylamine, N-nitroso- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of DI-2-Propynylamine, N-nitroso- involves the formation of a nitrosonium ion (NO+), which is an electrophilic species that reacts with nucleophiles. This reaction can lead to the formation of DNA adducts, which are associated with the compound’s carcinogenic properties . The molecular targets and pathways involved in these reactions include various nucleophilic sites in biological molecules, such as DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
DI-2-Propynylamine, N-nitroso- can be compared with other N-nitrosamines, such as:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and occurrence in drinking water.
N-nitrosodiethylamine (NDEA): Another potent carcinogen found in various environmental and industrial contexts.
N-nitrosopyrrolidine (NPYR): Formed from the nitrosation of pyrrolidine and studied for its carcinogenic effects.
The uniqueness of DI-2-Propynylamine, N-nitroso- lies in its specific structure and reactivity, which can lead to different reaction pathways and products compared to other N-nitrosamines .
Eigenschaften
CAS-Nummer |
26457-81-8 |
|---|---|
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
N,N-bis(prop-2-ynyl)nitrous amide |
InChI |
InChI=1S/C6H6N2O/c1-3-5-8(7-9)6-4-2/h1-2H,5-6H2 |
InChI-Schlüssel |
DGPMVVLTZSLVPR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(CC#C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)





![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)

![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)


![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
